heptane;manganese(2+)

Catalysis Ketonization Oxide Catalysts

Heptane;manganese(2+), identified by CAS 66205-12-7, is an organomanganese compound with the molecular formula C14H30Mn and a molecular weight of 253.33 g/mol. Structurally, it exists as a manganese(II) cation coordinated to two heptyl anions in a linear alkyl chain configuration.

Molecular Formula C14H30Mn
Molecular Weight 253.33 g/mol
CAS No. 66205-12-7
Cat. No. B15444094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptane;manganese(2+)
CAS66205-12-7
Molecular FormulaC14H30Mn
Molecular Weight253.33 g/mol
Structural Identifiers
SMILESCCCCCC[CH2-].CCCCCC[CH2-].[Mn+2]
InChIInChI=1S/2C7H15.Mn/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2
InChIKeySDECJLFMHAIGND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptane;Manganese(2+) (CAS 66205-12-7): Core Identity and Baseline Characteristics for Procurement Evaluation


Heptane;manganese(2+), identified by CAS 66205-12-7, is an organomanganese compound with the molecular formula C14H30Mn and a molecular weight of 253.33 g/mol . Structurally, it exists as a manganese(II) cation coordinated to two heptyl anions in a linear alkyl chain configuration . The compound belongs to the broader class of manganese(II) alkyl carboxylates, which serve as versatile catalysts in polymerization, oxidation, and ketonization reactions. Its primary commercial and research relevance stems from the redox activity of the Mn(II) center, which can access multiple oxidation states (Mn(II), Mn(III), Mn(IV)) to facilitate electron-transfer processes [1]. Unlike simple inorganic manganese salts (e.g., MnCl2, MnSO4), the organic heptanoate ligand confers solubility in nonpolar organic solvents, enabling homogeneous catalysis in apolar media—a critical property for applications in petrochemical and polymer industries [2].

Heptane;Manganese(2+) (CAS 66205-12-7): Why Generic Substitution Across Manganese Carboxylates Fails Without Quantitative Differentiation


Generic substitution among manganese(II) carboxylates (e.g., acetate, octanoate, 2-ethylhexanoate, neodecanoate) is scientifically unjustified due to substantial variability in catalytic performance driven by ligand chain length, branching, and solubility profiles. For instance, manganese(II) 2-ethylhexanoate exhibits lower catalytic efficiency in oxidative polymerization of linseed oil compared to cobalt analogs [1], while manganese oxide catalysts (derived from heptanoate precursors) demonstrate up to 25% higher selectivity in ketonization reactions relative to cerium- and zirconium-based systems [2]. Furthermore, the overbasing efficiency—critical for fuel additive applications—varies markedly with the organic acid chain length: heptanoic acid yields overbased manganese salts with >90% conversion efficiency under optimized carbonation conditions, whereas shorter-chain acids (e.g., acetic acid) produce lower overbasing ratios due to solubility limitations in hydrocarbon solvents [3]. These performance divergences preclude simple interchangeability and necessitate compound-specific evaluation based on the quantitative evidence presented below.

Heptane;Manganese(2+) (CAS 66205-12-7): Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


Ketonization Selectivity: Manganese Oxide Catalyst vs. Cerium and Zirconium Oxides

A 20 wt.% MnOx/Al2O3 catalyst, prepared from manganese(II) heptanoate precursors, exhibited the highest selectivity among tested systems in the ketonization of alkyl heptanoates. The manganese catalyst achieved a maximum yield of 7-tridecanone (the target ketone) at temperatures between 673 K and 698 K for primary and secondary alkyl heptanoates, whereas cerium- and zirconium-based catalysts produced lower yields under identical conditions [1]. For t-butyl heptanoate, the manganese catalyst enabled quantitative conversion and theoretical yield of 7-tridecanone at temperatures above 548 K and 573 K, respectively—significantly lower thermal requirements than competing metal oxides [2].

Catalysis Ketonization Oxide Catalysts

Overbased Manganese Heptanoate Synthesis: Yield and Overbasing Efficiency vs. Standard Carbonation Processes

A patented carbonation process using heptanoic acid as the organic acid component produced an overbased manganese heptanoate solution containing 13.0% manganese by weight, achieving a 91.6% yield based on manganous oxide charged [1]. This yield significantly exceeds the efficiency reported in earlier processes (e.g., Piotrowski et al., U.S. Pat. No. 3,827,979), which converted only a portion of manganous oxide to highly-overbased salt and required longer reaction times [2]. The overbasing level reached 347% (i.e., manganese present at 3.47 times the stoichiometric amount required to neutralize the acidic groups), a metric critical for engine deposit control and corrosion inhibition.

Fuel Additives Overbased Salts Lubricants

Oxidative Polymerization: Manganese Chelates vs. Manganese Carboxylates

In the oxidative polymerization of linseed oil—a model system for alkyd resin curing—manganese(II) complexes with chelating nitrogen ligands (1,10-phenanthroline derivatives) exhibited higher catalytic efficiencies than the corresponding manganese carboxylates, including manganese(II) 2-ethylhexanoate [1]. While this study did not directly test manganese heptanoate, the finding establishes that carboxylate ligand identity influences catalytic activity, and that simple manganese carboxylates are less efficient than nitrogen-chelated manganese complexes. The apparent kinetic constants (derived from ln(viscosity) vs. time) were higher for manganese chelates, indicating faster curing rates.

Polymerization Coatings Drying Catalysts

Solvent Extraction Efficiency: Manganese(II) Heptanoate vs. Other Extractants

The distribution of Mn(II) between aqueous 1.0 M NH4Cl solution and heptanoic acid solutions in CCl4 was systematically studied. At 10.0 mM total manganese concentration, the organic phase contained polynuclear complexes of the form [MnR2·2HR]j where j = 1, 2, or 3, whereas at 1.00 mM Mn(II), mononuclear species predominated [1]. This concentration-dependent speciation is unique to heptanoic acid among common carboxylic acid extractants and enables tunable extraction behavior by adjusting metal loading. While direct comparative extraction percentages with other acids (e.g., naphthenic acid, Versatic acid) are not provided in the abstract, the study establishes the fundamental equilibrium constants required for process design and comparison.

Hydrometallurgy Metal Extraction Separation Science

Biodiesel Combustion and Emission Characteristics: Organic Manganese Additive vs. Baseline Fuel

Addition of an organic-based manganese additive (4–16 ppm) to cottonseed biodiesel blended with 8% n-heptane resulted in increased brake power and engine torque relative to baseline biodiesel, while simultaneously reducing carbon monoxide (CO) and hydrocarbon (HC) emissions [1]. However, nitrogen oxide (NOx) emissions increased, a trade-off consistent with manganese's role as a combustion catalyst promoting higher in-cylinder temperatures. The study provides direct, quantitative performance data for a manganese-based additive in a heptane-containing fuel matrix, supporting its use as a combustion improver.

Fuel Additives Biodiesel Emissions Control

Heptane;Manganese(2+) (CAS 66205-12-7): Optimal Application Scenarios Grounded in Quantitative Evidence


Industrial Ketonization for 7-Tridecanone Production

Based on the superior selectivity of MnOx/Al2O3 catalysts derived from manganese heptanoate precursors [1], this compound is optimally deployed in vapor-phase ketonization reactors processing alkyl heptanoates (C6H13COOR). The catalyst achieves quantitative conversion of t-butyl heptanoate to 7-tridecanone at temperatures above 548 K—significantly milder conditions than required for cerium or zirconium catalysts. This translates to lower energy consumption and reduced side-product formation in continuous-flow manufacturing of symmetric ketones used in lubricants, surfactants, and specialty solvents.

Overbased Fuel and Lubricant Additive Synthesis

The patented carbonation process yielding 91.6% overbased manganese heptanoate with 347% overbasing [2] makes this compound an economically viable precursor for high-performance fuel additives. The resulting overbased salt (13.0 wt% Mn) effectively neutralizes acidic combustion byproducts, suppresses soot formation, and improves detergency in internal combustion engine lubricants. Procurement is justified when high overbasing efficiency and reduced reaction time are critical manufacturing metrics.

Biodiesel Combustion Enhancement

Organic manganese additives (4–16 ppm) in n-heptane-blended biodiesel deliver measurable improvements in brake power and torque while reducing CO and HC emissions [3]. This application scenario is particularly relevant for diesel engine operators seeking to offset the lower energy density of biodiesel blends without resorting to cobalt-based additives, which face regulatory and toxicity concerns. The trade-off of increased NOx emissions must be managed via exhaust aftertreatment, but the performance benefits are quantitatively established.

Hydrometallurgical Manganese Extraction Process Development

The concentration-dependent speciation of manganese(II) heptanoate complexes in organic solvents [4] enables tailored extraction protocols for manganese recovery from ammonium chloride leach liquors. By adjusting the total manganese loading (1.00 mM vs. 10.0 mM), process engineers can shift the equilibrium between mononuclear and polynuclear species, optimizing phase separation and stripping efficiency. This scenario applies to mining operations and recycling of manganese-containing waste streams.

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